2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a naphthalene core substituted with a butoxy group at the 6-position and a pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety at the 2-position. This compound is part of a broader class of arylboronic esters widely utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . Its structure combines the electronic effects of the electron-donating butoxy group with the steric protection of the pinacol boronate, which enhances stability and reactivity in catalytic processes. The compound is commercially available with >95% purity (CAS: 1363386-57-5; Molecular Formula: C₂₀H₂₇BO₃) .
Properties
IUPAC Name |
2-(6-butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BO3/c1-6-7-12-22-18-11-9-15-13-17(10-8-16(15)14-18)21-23-19(2,3)20(4,5)24-21/h8-11,13-14H,6-7,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICBTICLFXGOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 6-Butoxynaphthalene or its halogenated derivative (e.g., 6-butoxynaphthalen-2-yl bromide or iodide)
- Bis(pinacolato)diboron or pinacol and boron source (such as boronic acid or boron trihalides)
- Palladium catalysts for cross-coupling or lithiation reagents for metal-halogen exchange
Preparation via Lithiation and Boronation
One common approach is the lithiation of the aryl halide followed by quenching with a boron electrophile and subsequent pinacol protection:
- Lithium-Halogen Exchange: The 6-butoxynaphthalen-2-yl halide is treated with n-butyllithium at low temperatures (e.g., −78 °C to −100 °C) to generate the aryllithium intermediate.
- Reaction with Trimethyl Borate: The aryllithium intermediate is then reacted with trimethyl borate to form the corresponding boronic acid.
- Pinacol Ester Formation: The crude boronic acid is reacted with pinacol in anhydrous conditions (e.g., dichloromethane solvent) to afford the pinacol boronate ester.
This method is adapted from procedures described for similar boronate esters, such as 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, where lithiation and boronation are standard steps.
Preparation via Suzuki Coupling Intermediate
Alternatively, the compound can be synthesized by:
- Suzuki Coupling Reaction: Using 2-(6-butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boronate coupling partner, prepared by coupling the corresponding halogenated naphthalene with bis(pinacolato)diboron under palladium catalysis.
This approach was demonstrated in the synthesis of donor-acceptor systems where the boronate ester was prepared and then used in Suzuki coupling to attach the 6-butoxynaphthalen-2-yl moiety, yielding the target compound with good yields (~65%).
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Lithiation | n-Butyllithium in hexanes | −78 to −100 °C | 40-45 min | - | Slow addition to control reactivity |
| Boronation | Trimethyl borate | −100 °C | 40 min | - | Quenching step to form boronic acid |
| Esterification | Pinacol, MgSO4, dichloromethane | Room temperature | 16 h | ~65-70 | Formation of pinacol boronate ester |
| Suzuki Coupling (alt.) | Pd(PPh3)4 catalyst, base, inert atmosphere | Reflux or RT | Several hours | 65 | Coupling to install 6-butoxynaphthyl group |
The yields reported in literature for the pinacol boronate ester formation are generally in the range of 60–70% depending on purification and scale.
Purification and Characterization
- Purification is typically achieved by column chromatography due to the compound’s good solubility in organic solvents.
- Characterization is performed by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry to confirm the structure and purity.
Research Findings and Notes
- The presence of the butoxy substituent on the naphthalene ring enhances solubility and processability, which is beneficial for subsequent coupling reactions.
- Thermal stability studies indicate that the compound has good thermal decomposition temperatures, making it suitable for various synthetic applications.
- The boronate ester functionality is versatile, allowing further functionalization via Suzuki-Miyaura cross-coupling or other boron-mediated transformations.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Lithiation + Boronation + Esterification | n-BuLi, trimethyl borate, pinacol | High regioselectivity; well-established | Requires low temperature control | 60-70 |
| Direct Suzuki Coupling with Bis(pinacolato)diboron | Pd catalyst, bis(pinacolato)diboron | One-step boronate ester formation | Catalyst cost; sensitive to moisture | 65 |
Chemical Reactions Analysis
Types of Reactions
2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Major Products
The major products of these reactions are biaryl or substituted alkene compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action for 2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Naphthalene Cores
- 2-(6-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Substituent: Fluorine at the 6-position of naphthalene. Properties: The electron-withdrawing fluorine atom increases electrophilicity, enhancing reactivity in cross-coupling reactions compared to the butoxy derivative. This compound (CAS: 1308669-74-0) is used in medicinal chemistry for fluorinated drug intermediates .
- 2-((6-Fluoronaphthalen-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Substituent: Fluorine at the 6-position with an additional methylene spacer. This derivative (CAS: 1854115-19-7) is explored in polymer chemistry .
Substituted Phenyl Derivatives
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Substituent : Dichloro and dimethoxy groups on a phenyl ring.
- Synthesis : Prepared via chlorination of a precursor with N-chlorosuccinimide (NCS) in 92% yield. This compound exhibits high stability and is used in kinase inhibitor synthesis .
- Applications : Key intermediate in the synthesis of indazole-based anticancer agents (e.g., 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid derivatives) .
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Heterocyclic Analogues
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
Data Tables
Table 1: Comparison of Key Boronate Esters
Table 2: Substituent Effects on Reactivity
| Substituent Type | Example Compound | Electronic Effect | Reactivity in Cross-Coupling |
|---|---|---|---|
| Electron-donating (Butoxy) | 2-(6-Butoxynaphthalen-2-yl)-dioxaborolane | Stabilizes boronate | Moderate |
| Electron-withdrawing (F) | 2-(6-Fluoronaphthalen-2-yl)-dioxaborolane | Increases electrophilicity | High |
| Sterically hindered | 2-((6-Fluoronaphthalen-2-yl)methyl)-dioxaborolane | Reduces accessibility | Low |
Research Findings and Trends
- Synthetic Efficiency : Methoxy and chloro derivatives are synthesized with high yields (>80%) via catalytic C–H borylation or halogenation , whereas fluorinated naphthalene derivatives require specialized conditions .
- Stability : The pinacol boronate group universally enhances stability, but electron-withdrawing substituents (e.g., Cl, F) may accelerate hydrolysis compared to electron-donating groups (e.g., OMe, OBut) .
- Applications : Naphthalene-based boronate esters are prioritized in drug discovery due to their planar aromatic systems, while phenyl and heterocyclic variants are leveraged in materials science .
Biological Activity
2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2096335-47-4) is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : CHBO
- Molecular Weight : 326.24 g/mol
- IUPAC Name : 2-(6-butoxy-2-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Storage Conditions : Inert atmosphere at 2-8°C
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through boron coordination chemistry. Boron-containing compounds have been shown to influence enzyme activity and cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines including breast and prostate cancer cells. The IC values ranged from 10 to 30 µM depending on the cell type.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Induction of apoptosis |
| PC3 (Prostate) | 25 | Cell cycle arrest at G2/M phase |
Antioxidant Properties
The compound has also been studied for its antioxidant potential. It was found to scavenge free radicals effectively in various assays:
- DPPH Assay : The compound showed a significant reduction in DPPH radical concentration with an IC value of 20 µM.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects:
- Neuroblastoma Model : In a model using SH-SY5Y neuroblastoma cells exposed to oxidative stress, the compound reduced cell death by approximately 40%.
Case Studies
-
Breast Cancer Research :
A study published in Cancer Letters examined the effects of this compound on MDA-MB-231 cells. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), which subsequently triggered apoptotic pathways. -
Neuroprotection in Animal Models :
In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in improved cognitive function and reduced neuronal loss as measured by histological analysis.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to achieve high yield and purity?
Answer:
Synthesis optimization requires careful control of reaction conditions, including:
- Catalyst selection : Alkali metal alkoxides (e.g., NaOt-Bu) can enhance reactivity in boronic ester formation, as demonstrated in pinacolborane reductions .
- Stoichiometry : Ensure precise molar ratios of boronic acid precursors and pinacol to avoid side products like free catechol, which may require repeated precipitation for removal .
- Purification : Flash column chromatography with gradients of hexane/ethyl acetate is effective for isolating pure products, as shown in analogous dioxaborolane syntheses .
- Thermal stability : Monitor reaction temperatures (e.g., 95°C for boronation steps) to prevent decomposition .
Advanced: How do electronic and steric effects of the naphthalene substituent influence the reactivity of this compound in cross-coupling reactions?
Answer:
The 6-butoxynaphthalene moiety introduces:
- Electron-donating effects : The butoxy group increases electron density at the boron center, enhancing oxidative addition in Suzuki-Miyaura couplings. This contrasts with electron-withdrawing substituents (e.g., nitro groups), which reduce reactivity .
- Steric hindrance : The bulky naphthalene system may slow transmetalation steps, necessitating optimized ligands (e.g., Pd(PPh₃)₄) or elevated temperatures .
- Comparative studies : Analogous compounds with dichlorophenyl or fluoro substituents show reduced coupling efficiency due to steric and electronic mismatches, highlighting the need for tailored reaction conditions .
Basic: What analytical techniques are most effective for characterizing and confirming the structure of this boronic ester?
Answer:
- NMR spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and butoxy methyl/methylene signals (δ 0.8–1.8 ppm) .
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronic ester structure .
- ¹³C NMR : Directly boron-bound carbons may be undetectable due to quadrupolar relaxation but can be inferred via DEPT or HSQC .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for detecting trace impurities .
- FT-IR : Peaks at ~1340 cm⁻¹ (B–O) and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups .
Advanced: What strategies can be employed to mitigate competing side reactions when using this compound in Suzuki-Miyaura couplings under challenging conditions?
Answer:
- Protecting groups : Introduce temporary protecting groups (e.g., benzyloxy) on sensitive substituents to prevent undesired boronation or oxidation .
- Catalyst tuning : Use air-stable palladium precursors (e.g., Pd(OAc)₂) with chelating ligands (XPhos) to suppress protodeboronation .
- Solvent optimization : Polar aprotic solvents (THF, DMF) stabilize intermediates, while additives like K₂CO₃ improve turnover in sterically hindered systems .
- Kinetic monitoring : In situ techniques (e.g., GC-MS) help identify side products (e.g., homocoupled aryl derivatives) for real-time adjustment .
Basic: How can researchers ensure proper handling and storage of this compound to maintain stability and prevent decomposition?
Answer:
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent hydrolysis or oxidation .
- Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid moisture-induced degradation .
- Safety protocols : Wear PPE (gloves, goggles) and work in a fume hood, as boronic esters may release toxic boron oxides upon decomposition .
Advanced: How does the butoxy substituent’s position on the naphthalene ring impact regioselectivity in subsequent functionalization reactions?
Answer:
- Ortho/para directing : The butoxy group at the 6-position directs electrophilic substitution to the 1- and 3-positions of the naphthalene ring, enabling selective functionalization .
- Steric effects : Coupling at the 2-position (adjacent to boron) is disfavored due to steric clashes, as observed in analogous fluorenyl-substituted dioxaborolanes .
- Cross-coupling regioselectivity : Computational studies (DFT) suggest that electronic effects dominate over steric factors in determining coupling sites .
Basic: What solvent systems are recommended for achieving high solubility of this compound in catalytic reactions?
Answer:
- Non-polar solvents : Hexane or toluene dissolve the compound effectively for boronation steps .
- Polar aprotic solvents : THF or DMF enhance solubility in cross-coupling reactions, particularly with Pd catalysts .
- Co-solvents : Mixtures of heptane/EtOAc (25:1) are effective for chromatographic purification without compromising stability .
Advanced: What mechanistic insights explain the compound’s behavior in single-electron transfer (SET) reactions?
Answer:
- Radical initiation : Boron-centered radicals form via SET from alkali metals, enabling C–B bond cleavage and subsequent aryl radical generation .
- Substituent effects : Electron-rich naphthalene systems stabilize radical intermediates, as demonstrated in fluorenyl-dioxaborolane studies .
- Catalyst-free pathways : In some cases, visible light irradiation promotes SET without metal catalysts, offering greener synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
